

# An In-depth Technical Guide to the Discovery and Development of JNJ-4355

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Compound of Interest		
Compound Name:	JNJ-4355	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **JNJ-4355**, a highly potent and selective Mcl-1 inhibitor. The information is curated for professionals in the field of oncology and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

#### **Introduction and Rationale**

The BCL-2 protein family is a critical regulator of the intrinsic pathway of apoptosis, or programmed cell death.[1][2] Dysregulation of this pathway is a common feature in cancer, leading to uncontrolled cell survival and resistance to therapy.[1][2] Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the BCL-2 family, is frequently overexpressed in various hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][3] The clinical success of venetoclax, a selective BCL-2 inhibitor, has spurred the development of inhibitors targeting other anti-apoptotic proteins like Mcl-1.[1][2]

**JNJ-4355** was developed by scientists at Janssen as a next-generation Mcl-1 inhibitor, designed to overcome the limitations of earlier compounds.[4] The key objectives were to develop a potent inhibitor with a short half-life, high clearance, and a low volume of distribution to allow for better control of exposure and an improved therapeutic index.[4] Intravenous administration was chosen to achieve this pharmacokinetic profile.[4]

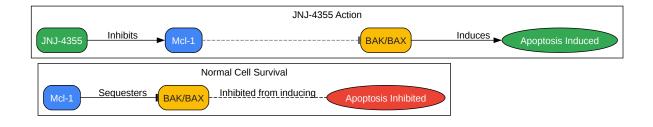


#### **Mechanism of Action**

**JNJ-4355** is a potent and selective inhibitor of Mcl-1.[4][5] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins like BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane.[1][2][3][5] This oligomerization is a key step leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2]

By binding to the BH3-binding groove of Mcl-1 with high affinity, **JNJ-4355** displaces proappoptotic proteins, freeing them to induce apoptosis. This disruption of the Mcl-1:BAK complex is a central aspect of its mechanism of action.[1][4]

Below is a diagram illustrating the role of Mcl-1 in the apoptosis pathway and the mechanism of inhibition by **JNJ-4355**.



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Caption: Mcl-1 signaling pathway and **JNJ-4355** inhibition.

#### **Physicochemical and Pharmacokinetic Properties**

**JNJ-4355** was optimized for improved physicochemical properties to enhance its drug-like characteristics.



Property	Value	Reference
Chemical Class	1,4-indolyl macrocycle	[1][2]
CHI LogD7.4	2.35	[1][2]
EPSA	151 Ų	[1][2]
Equilibrium Solubility (pH 7)	3.14 mM	[1][2]
Protein Binding	99.93%	[1][2]

## In Vitro Potency and Selectivity

**JNJ-4355** demonstrates high potency against Mcl-1 and excellent selectivity over other BCL-2 family members.

Target	Ki	Reference
hMCL-1	0.016 nM (18 pM)	[1][4]
hBCL-XL	>5000 nM	[4]
hBCL2	>3.75 μM	[5][6]
hBCL2A1 (BFL-1)	>5 μM	[5][6]

Cell Line	Assay	AC50	Reference
MOLP-8 (Multiple Myeloma)	Caspase Glo	8.7 nM (12 nM)	[1][5]
KMS12PE	Caspase Glo	69 nM	[5]
KMS12PE KO	Caspase Glo	>30 μM	[5]
AML Patient Samples (n=16)	Cell Killing	<1 to 595 nM	[4]
AML Patient Samples (n=27)	Cell Killing	0.29-75 nM (in 25/27 samples)	[1][2]



## **Preclinical In Vivo Efficacy**

Preclinical studies in mouse xenograft models have demonstrated the in vivo activity of **JNJ-4355**.

Xenograft Model	Experiment	Dose	Outcome	Reference
MOLM-13 (AML)	McI-1:BAK complex disruption	Not specified	Disruption of the McI-1:BAK complex was confirmed.	[1][4]
MOLP-8 (Multiple Myeloma)	Tumor regression	10 mg/kg single IV bolus	Eradication of tumors for over 25 days.	[4]

## **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below.

- 6.1. Homogeneous Time Resolved Fluorescence (HTRF) Assay for Ki Determination
- Objective: To determine the binding affinity (Ki) of JNJ-4355 to Mcl-1 and other BCL-2 family proteins.
- Principle: This assay measures the disruption of a protein-protein interaction. In this case, the interaction between Mcl-1 and a biotinylated BH3 peptide.
- Protocol:
  - Recombinant human Mcl-1 protein is mixed with a biotinylated BIM BH3 peptide.
  - Europium cryptate-labeled streptavidin (donor) and XL665-labeled anti-tag antibody (acceptor) are added.
  - In the absence of an inhibitor, the binding of the BH3 peptide to Mcl-1 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.



- **JNJ-4355** is serially diluted and added to the reaction mixture.
- The plate is incubated to allow the binding reaction to reach equilibrium.
- The HTRF signal is read on a compatible plate reader. The decrease in the FRET signal is proportional to the displacement of the BH3 peptide by JNJ-4355.
- The IC50 values are calculated from the dose-response curves and converted to Ki values using the Cheng-Prusoff equation.
- 6.2. Caspase-Glo® 3/7 Assay for Cellular Potency (AC50)
- Objective: To measure the induction of apoptosis in cancer cell lines by JNJ-4355.
- Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
- Protocol:
  - Cancer cell lines (e.g., MOLP-8, KMS12PE) are seeded in 96-well plates and allowed to attach overnight.
  - JNJ-4355 is serially diluted and added to the cells.
  - The plates are incubated for a specified period (e.g., 24-48 hours).
  - The Caspase-Glo® 3/7 Reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.
  - The plate is incubated at room temperature to allow for cell lysis and the caspase reaction to occur.
  - The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
  - The AC50 values are determined from the dose-response curves.
- 6.3. Xenograft Efficacy Studies

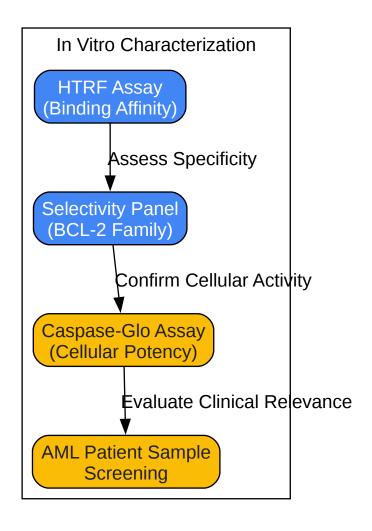


- Objective: To evaluate the anti-tumor efficacy of JNJ-4355 in a living organism.
- Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.
- Protocol:
  - Immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., MOLM-13 or MOLP-8).
  - Tumors are allowed to grow to a palpable size.
  - Mice are randomized into vehicle control and treatment groups.
  - JNJ-4355 is administered intravenously as a single bolus dose (e.g., 10 mg/kg).
  - Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  - For mechanism of action studies (e.g., Mcl-1:BAK complex disruption), tumors may be harvested at specific time points after treatment for analysis by co-immunoprecipitation and Western blotting.
  - The study is continued until tumors in the control group reach a predetermined size, or for a specified duration to assess long-term tumor regression.

#### **Experimental Workflows**

The following diagrams illustrate the typical workflows for the discovery and preclinical evaluation of **JNJ-4355**.

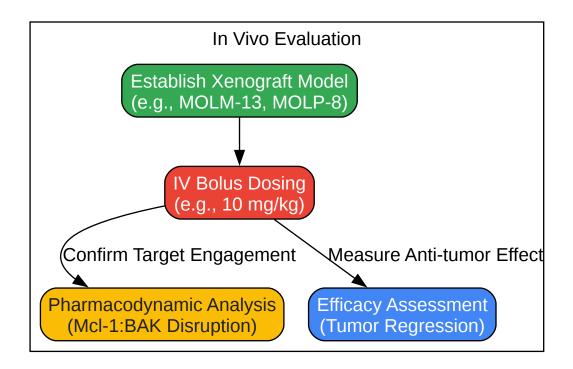




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Caption: In Vitro Characterization Workflow for JNJ-4355.





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Caption: In Vivo Preclinical Evaluation Workflow.

#### **Safety and Therapeutic Index**

While demonstrating promising efficacy, rat safety studies indicated a narrow therapeutic index for **JNJ-4355**, with on-target apoptosis in the heart being a potential concern.[4] This highlights the critical role of Mcl-1 in the survival of certain healthy tissues and underscores the importance of a well-controlled pharmacokinetic profile to manage the therapeutic window.

#### Conclusion

**JNJ-4355** is a potent and selective Mcl-1 inhibitor with significant anti-tumor activity in preclinical models of hematological malignancies. Its development was guided by a strategy to optimize for a short pharmacokinetic profile to improve its therapeutic index. The data presented in this guide summarize the key characteristics of **JNJ-4355** and provide a foundation for its further investigation as a potential therapeutic agent for Mcl-1-dependent cancers. The detailed experimental protocols and workflows offer a practical resource for researchers in the field.



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